molecular formula C18H18ClN3S B2603506 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine CAS No. 338401-73-3

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B2603506
CAS No.: 338401-73-3
M. Wt: 343.87
InChI Key: STESNBNKMJEHDD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core, a 4-chlorophenyl group, and a 1,4-thiazinan-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the imidazo[1,2-a]pyridine intermediate.

    Attachment of the 1,4-Thiazinan-4-ylmethyl Group: This can be done via a Mannich reaction, where formaldehyde and a secondary amine (such as thiazine) are used to introduce the thiazinan-4-ylmethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the 4-chlorophenyl group or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to varied biological activities and chemical properties.

    Thiazine Derivatives: Compounds with the thiazine ring system, which may exhibit different pharmacological profiles.

Uniqueness

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of the 4-chlorophenyl group and the thiazinan-4-ylmethyl substituent can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STESNBNKMJEHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324083
Record name 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338401-73-3
Record name 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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